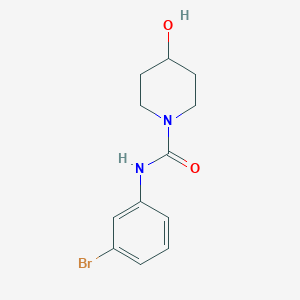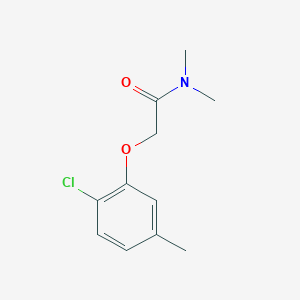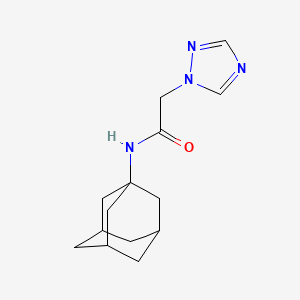![molecular formula C15H21NO B7511643 N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, commonly known as S (+) Ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 and has since been used for various medical and research purposes.
Mecanismo De Acción
S (+) Ketamine works by blocking the NMDA receptors in the brain, which leads to a decrease in glutamate activity. This results in a decrease in the activity of the default mode network (DMN), which is responsible for self-referential thinking and rumination. The decrease in DMN activity is believed to be responsible for the antidepressant effects of S (+) Ketamine.
Biochemical and Physiological Effects:
S (+) Ketamine has been shown to produce rapid and robust antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of chronic pain, where it has been shown to decrease pain levels and improve quality of life. S (+) Ketamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S (+) Ketamine in lab experiments is its rapid onset of action, which allows for the quick assessment of its effects. It also has a relatively short half-life, which makes it easier to control the duration of its effects. However, S (+) Ketamine can be difficult to work with due to its low solubility in water and high volatility. It also requires specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several potential future directions for the use of S (+) Ketamine in scientific research. One area of interest is the use of S (+) Ketamine in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new formulations of S (+) Ketamine that are easier to use and have fewer side effects. Finally, there is a need for further research into the long-term effects of S (+) Ketamine use, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, or S (+) Ketamine, is a synthetic compound that has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. Its unique pharmacological properties make it a promising therapeutic agent, but its use requires specialized equipment and expertise. There are several potential future directions for the use of S (+) Ketamine in scientific research, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of S (+) Ketamine involves the reaction between cyclopentanone and N-methyl-4-phenylpiperidine. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of S (+) and R (-) Ketamine, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
S (+) Ketamine has been widely used in scientific research for its unique pharmacological properties. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential therapeutic agent for various neurological and psychiatric disorders. It has been studied for its potential use in the treatment of depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain.
Propiedades
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-16(2)15(17)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFRUJTGAKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)






![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)